TNKS2 Inhibition: 4-Chloro Substituent Confers >13-Fold Potency Enhancement Over Unsubstituted Phenyl Analog
The 4-chlorophenyl analog (BDBM150782) inhibits human TNKS2 with an IC50 of 410 nM in a fluorescence-based assay using 500 nM NAD substrate after 20-minute incubation [1]. In contrast, the unsubstituted 2-phenyl analog (BDBM50106307) exhibits an IC50 of 5,500 nM (5.50 µM) under identical assay conditions [2]. This represents a 13.4-fold improvement in potency attributable solely to the para-chloro substituent.
| Evidence Dimension | TNKS2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 410 nM |
| Comparator Or Baseline | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one: 5,500 nM (5.50 µM) |
| Quantified Difference | 13.4-fold improvement |
| Conditions | Fluorescence assay; human TNKS2 (residues 956-1161 and 873-1161); 500 nM NAD substrate; 20 min incubation |
Why This Matters
The para-chloro substituent is essential for achieving sub-micromolar TNKS2 inhibition; substituting with unsubstituted phenyl would yield a >10-fold weaker probe unsuitable for cellular validation studies.
- [1] BindingDB. BDBM150782 (4-Cl-phenyl analog) TNKS2 IC50 = 410 nM. View Source
- [2] BindingDB. BDBM50106307 (unsubstituted phenyl analog) TNKS2 IC50 = 5.50E+3 nM. View Source
